molecular formula C15H15F2N5O3 B11283469 2-Methoxyethyl 7-(2,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11283469
M. Wt: 351.31 g/mol
InChI Key: BNNOEIPSXYUXOB-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 7-(2,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with various substituents including a 2,4-difluorophenyl group, a methoxyethyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 7-(2,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.

    Fusing the Tetrazole and Pyrimidine Rings: This step involves the condensation of the tetrazole with a pyrimidine precursor, often using a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of Substituents: The 2,4-difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, while the methoxyethyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms of the 2,4-difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

    Drug Development: The compound has potential as a pharmacophore in the design of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or receptor binding.

Industry

    Agriculture: The compound can be used in the development of new agrochemicals.

    Electronics: It can be used in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-(2,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application, such as inhibition of enzyme activity in drug development or electron transport in materials science.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Aromatic Compounds: Compounds with similar fluorinated phenyl groups.

Uniqueness

2-METHOXYETHYL 7-(2,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug development and materials science, where precise control of molecular interactions is crucial.

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

2-methoxyethyl 7-(2,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-8-12(14(23)25-6-5-24-2)13(22-15(18-8)19-20-21-22)10-4-3-9(16)7-11(10)17/h3-4,7,13H,5-6H2,1-2H3,(H,18,19,21)

InChI Key

BNNOEIPSXYUXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)F)F)C(=O)OCCOC

Origin of Product

United States

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